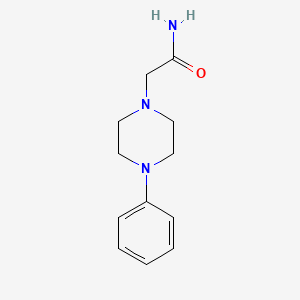

2-(4-phenylpiperazin-1-yl)acetamide

Vue d'ensemble

Description

2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety linked to an acetamide group. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer’s disease .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its anticonvulsant and acetylcholinesterase inhibitory activities, making it a candidate for the treatment of epilepsy and Alzheimer’s disease

Orientations Futures

The molecules in the series of “2-(4-phenyl-1-piperazinyl)acetamide” were evaluated for their anticancer activity using an anti-proliferation assay on the HCT116 Colon Cancer Cell line. It was found that one of the compounds was the most promising candidate of the series and will serve as a lead for future structure optimizations .

Mécanisme D'action

Target of Action

The primary targets of 2-(4-phenylpiperazin-1-yl)acetamide are neuronal voltage-sensitive sodium channels and acetylcholinesterase (AChE) . These targets play crucial roles in neurological functions. Sodium channels are responsible for the initiation and propagation of action potentials in neurons, while AChE is involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound interacts with its targets by binding to them. In the case of neuronal voltage-sensitive sodium channels, it acts as a moderate binder . For AChE, it exhibits inhibitory activity, with one derivative showing potent inhibitory activity with an IC50 of 0.90 μM . This compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The compound’s interaction with sodium channels and AChE affects several biochemical pathways. By binding to sodium channels, it can influence the propagation of action potentials, potentially affecting neuronal excitability . Its inhibition of AChE prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is important for memory and cognition .

Result of Action

The result of this compound’s action is primarily observed in its anticonvulsant activity in animal models of epilepsy . Some derivatives of this compound have also shown activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy . Furthermore, its inhibitory action on AChE suggests potential utility in the treatment of Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

The compound 2-(4-phenylpiperazin-1-yl)acetamide interacts with several enzymes and proteins. It has been observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This interaction plays a crucial role in its anticonvulsant activity .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been reported to suppress proliferation, migration and induce apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It causes oxidative stress resulting in apoptosis through mitochondria mediated pathway . This involves the elevation in the level of cytochrome c and upregulation in the expression of caspase-3 .

Temporal Effects in Laboratory Settings

Its anticonvulsant activity has been observed in the maximal electroshock (MES) seizures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The compound has been evaluated for its anticonvulsant activity in animal models of epilepsy . Specific dosage effects, threshold effects, and toxic or adverse effects at high doses are not mentioned in the available literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of phenylpiperazine with an appropriate alkylating agent. One common method involves the reaction of phenylpiperazine with 2-chloroacetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar structure but different pharmacological properties.

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds have been studied for their anticonvulsant activities.

Uniqueness

2-(4-phenylpiperazin-1-yl)acetamide stands out due to its dual activity as an anticonvulsant and acetylcholinesterase inhibitor. This dual functionality makes it a promising candidate for the treatment of neurological disorders, offering potential advantages over compounds with a single mechanism of action .

Propriétés

IUPAC Name |

2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAQKIGCRVMLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193780 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40798-95-6 | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040798956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineacetamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4818209.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4818226.png)

![2-[(3-CHLOROPHENOXY)METHYL]-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B4818233.png)

![N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4818234.png)

![5-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4818238.png)

![N-(4-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B4818241.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide](/img/structure/B4818246.png)

![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4818251.png)

![2-methylpropyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4818262.png)

![N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4818291.png)

![N-(2-bromo-4,6-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4818309.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(3-methyl-1-benzofuran-2-carbonyl)thiourea](/img/structure/B4818316.png)